5-Methyl-2-vinylpyridine

描述

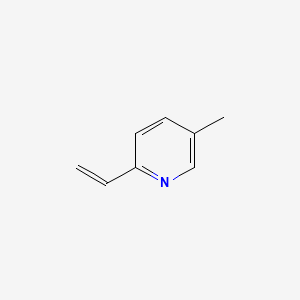

5-Methyl-2-vinylpyridine: is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in the synthesis of polymers and resins, as well as its role as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-vinylpyridine can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with tributylvinyltin in the presence of a palladium catalyst (Pd(PPh3)4) in a solvent mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction is carried out at 100°C for 2 hours, followed by extraction and purification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and specific catalysts to ensure efficient production .

化学反应分析

Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as periodate or iodate to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Periodate, iodate, bromates.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or alkylated pyridine derivatives.

科学研究应用

Synthesis of 5-Methyl-2-vinylpyridine

This compound can be synthesized through several methods, including:

- Condensation Reactions : The compound can be produced by the condensation of 2-methylpyridine with formaldehyde, followed by dehydration. This process typically occurs at elevated temperatures (150–200 °C) in an autoclave, leading to the formation of the desired vinylpyridine derivative .

- Dehydrogenation Processes : Another synthesis route involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. This method utilizes catalysts such as metal oxides and operates at high temperatures (500–800 °C) to facilitate the reaction .

Polymerization Applications

This compound is primarily used as a monomer in polymer chemistry. Its polymerization can occur through various mechanisms:

- Homopolymerization : The compound can undergo radical polymerization to form poly(this compound), which has applications in coatings and adhesives due to its adhesive properties and thermal stability .

- Copolymerization : It is often copolymerized with other monomers such as styrene and butadiene. The resulting copolymers exhibit enhanced properties suitable for industrial applications, including tire manufacturing where they serve as effective binders for tire cords .

Table 1: Properties of Polymers Derived from this compound

| Property | Poly(this compound) | Copolymers (with Styrene) |

|---|---|---|

| Solubility | Soluble in organic solvents | Varies with composition |

| Thermal Stability | High | Moderate to high |

| Adhesive Strength | Excellent | Good |

| Application | Coatings, adhesives | Tire manufacturing |

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block:

- Nucleophilic Additions : Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, it readily reacts with nucleophiles. For instance, methoxide can add to the vinylic site, forming useful derivatives for further chemical transformations .

- Synthesis of Pharmaceutical Intermediates : The compound is utilized in the production of various pharmaceutical agents. For example, it plays a role in synthesizing Axitinib, a drug used for cancer treatment .

Case Study 1: Tire Cord Binding

A significant application of copolymers containing this compound is in the automotive industry. Research demonstrated that terpolymers made from this compound, styrene, and butadiene provide superior bonding between tire cords and rubber compared to traditional materials. This enhances durability and performance under stress conditions typical for tires .

Case Study 2: Controlled Drug Release Systems

Recent studies have explored the use of polymers derived from this compound in controlled drug release systems. These polymers exhibit favorable characteristics for encapsulating drugs and releasing them at controlled rates, which is crucial for improving therapeutic efficacy while minimizing side effects .

作用机制

The mechanism of action of 5-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes, influencing their activity and function.

Pathways Involved: It may modulate pathways related to cell signaling, gene expression, and metabolic processes, leading to its observed effects in biological systems.

相似化合物的比较

2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.

2-Methyl-5-vinylpyridine: Similar structure but with a vinyl group at a different position.

4-Vinylpyridine: Similar structure but with a vinyl group at the fourth position.

Uniqueness: 5-Methyl-2-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vinyl group at the second position allows for unique reactivity and polymerization behavior compared to other pyridine derivatives .

生物活性

5-Methyl-2-vinylpyridine, also known as 2-methyl-5-vinylpyridine (CAS Number: 140-76-1), is an organic compound with diverse applications in chemical synthesis and materials science. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₉N

- Molecular Weight : 119.16 g/mol

- Structure : The compound features a pyridine ring substituted with a methyl and a vinyl group, impacting its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Results indicate that the compound induces apoptosis in human cancer cells, particularly in breast and lung cancer models. The IC50 values for these cell lines suggest a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with cellular targets, including proteins involved in cell signaling pathways. Preliminary studies suggest that it may inhibit specific kinases involved in tumor progression, thereby reducing cell proliferation.

Case Studies

- Antibacterial Efficacy : A clinical study tested the efficacy of a polymer-based formulation containing this compound against wound infections. The formulation demonstrated a significant reduction in bacterial load compared to controls, highlighting its potential as a topical antimicrobial agent.

- Cancer Treatment : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. These findings support further investigation into its use as an adjunct therapy in oncology.

Safety Profile

While the antimicrobial and cytotoxic properties are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. However, further investigations are necessary to fully understand its safety profile and potential side effects.

属性

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。